2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Diversity through Three-Component Reaction
A study by Chen et al. (2016) demonstrated the molecular diversity achievable through the three-component reaction involving secondary α-amino acids with dialkyl acetylenedicarboxylate and N-substituted maleimides. This method facilitated the synthesis of functionalized pyrrolopyrrolizines, pyrrolopyrrolothiazoles, pyrroloindolizines, and octahydropyrrolopyrroles with high diastereoselectivity and good yields, showcasing the versatility of reactions involving compounds related to 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid in creating diverse molecular architectures (Chen, Sun, Xie, & Yan, 2016).
Synthesis of Novel Compounds
Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, which are closely related to the structure of interest, leading to the formation of pyrimidothiazines and thiazolopyrimidines. These compounds have potential applications in various fields of chemical research, highlighting the synthetic utility of thiazine derivatives in producing complex heterocyclic structures (Kappe & Roschger, 1989).
Chiral Pyrrolothiazoles Synthesis
The synthesis of chiral pyrrolo[1,2-c]thiazoles via intramolecular dipolar cycloaddition of münchnones was reported by Pinho e Melo et al. (2002). This process yielded a range of new pyrrolothiazole derivatives as single enantiomers, underscoring the importance of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine derivatives in the synthesis of chiral compounds with potential applications in medicinal chemistry and asymmetric synthesis (Pinho e Melo et al., 2002).
Crystal Structure Analysis
Sribala et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex, providing detailed insights into the molecular conformation, interactions, and arrangement of such compounds in the solid state. This research contributes to the understanding of the structural aspects of thiazine derivatives, which is crucial for the design of new materials and active pharmaceutical ingredients (Sribala, Srinivasan, Rajalaksmi, Indumathi, & Krishnakumar, 2021).
Future Directions
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-3-7-5-14(12,13)2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYULRIHINAHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=CN21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.